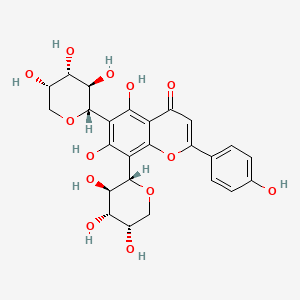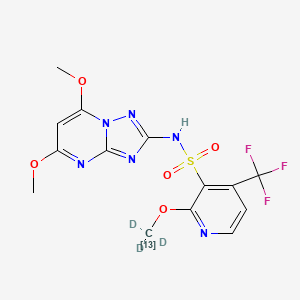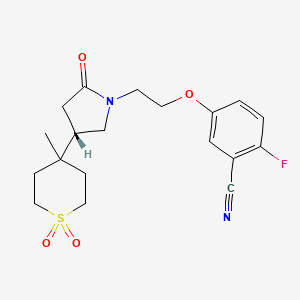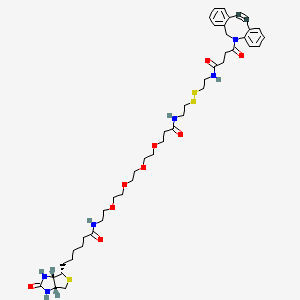
6-Dehydroxy 6-oxo faropenem-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dehydroxy 6-oxo faropenem-d4 is a stable isotope-labeled compound with the molecular formula C12 D4 H9 N O5 S and a molecular weight of 287.325 . It is a derivative of faropenem, a beta-lactam antibiotic known for its broad-spectrum antibacterial activity . The compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of faropenem.
Méthodes De Préparation
The synthesis of 6-Dehydroxy 6-oxo faropenem-d4 involves multiple steps, including the incorporation of deuterium atoms to achieve the desired isotope labelingIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
6-Dehydroxy 6-oxo faropenem-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful for studying its metabolic pathways.
Reduction: Reduction reactions can be employed to study the stability and reactivity of the compound under different conditions.
Substitution: Substitution reactions, particularly involving the beta-lactam ring, are crucial for understanding the compound’s interaction with bacterial enzymes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Dehydroxy 6-oxo faropenem-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of faropenem.
Biology: Employed in biological studies to investigate the interaction of faropenem with bacterial enzymes and its mechanism of action.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of faropenem in the body.
Industry: Applied in the development of new antibiotics and the optimization of existing ones by providing insights into the metabolic pathways of faropenem
Mécanisme D'action
The mechanism of action of 6-Dehydroxy 6-oxo faropenem-d4 is similar to that of faropenem. It inhibits the synthesis of bacterial cell walls by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
6-Dehydroxy 6-oxo faropenem-d4 can be compared with other beta-lactam antibiotics, such as:
Penicillin: Both compounds inhibit bacterial cell wall synthesis, but faropenem has a broader spectrum of activity and is more resistant to beta-lactamase degradation.
Cephalosporins: Similar to faropenem, cephalosporins also inhibit cell wall synthesis, but they differ in their chemical structure and spectrum of activity.
Carbapenems: Faropenem is a member of the carbapenem class, which is known for its broad-spectrum activity and resistance to beta-lactamase enzymes.
The uniqueness of this compound lies in its stable isotope labeling, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of faropenem .
Propriétés
Formule moléculaire |
C12H13NO5S |
|---|---|
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
(5R,6S)-6-deuterio-7-oxo-3-[(2R)-oxolan-2-yl]-6-(2,2,2-trideuterioacetyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h6-7,11H,2-4H2,1H3,(H,16,17)/t6-,7+,11-/m1/s1/i1D3,7D |
Clé InChI |
FYGIRZDFDNYWPZ-NMFNSTGUSA-N |
SMILES isomérique |
[2H][C@]1([C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)C(=O)C([2H])([2H])[2H] |
SMILES canonique |
CC(=O)C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















